1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydro[1]benzofuro[3,2-c]pyridine
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Overview
Description
1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydro1benzofuro[3,2-c]pyridine is a complex organic compound with the molecular formula C14H16N2O3 This compound is characterized by its unique structure, which includes a benzofuro[3,2-c]pyridine core with trimethyl and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydro1benzofuro[3,2-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydro1benzofuro[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The trimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydro1benzofuro[3,2-c]pyridine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydro1benzofuro[3,2-c]pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trimethylbenzene: Shares the trimethyl substitution but lacks the nitro group and the complex fused ring structure.
2-Nitro-1,3,5-trimethylbenzene: Similar nitro and trimethyl substitutions but different core structure.
4-Hydroxy-2-quinolones: Similar in terms of heterocyclic structure but differ in functional groups and overall reactivity.
Uniqueness
1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydro1benzofuro[3,2-c]pyridine is unique due to its specific combination of functional groups and fused ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
1,2,4-trimethyl-8-nitro-3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridine |
InChI |
InChI=1S/C14H16N2O3/c1-8-7-15(3)9(2)13-11-6-10(16(17)18)4-5-12(11)19-14(8)13/h4-6,8-9H,7H2,1-3H3 |
InChI Key |
HAPQZJBJBJVMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(C2=C1OC3=C2C=C(C=C3)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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